(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid chemical properties
(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid
This guide provides a comprehensive technical overview of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, a key building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, spectroscopic profile, synthetic utility, and handling protocols. The insights herein are grounded in established chemical principles and aim to empower scientists to effectively utilize this versatile reagent in their research and development endeavors.
Core Molecular Attributes and Physicochemical Profile
(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and an ethyl ester group. This unique combination makes it an invaluable reagent for introducing a protected carboxylic acid functionality onto an aromatic core via carbon-carbon bond-forming reactions.
Chemical Identity and Structural Representation
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IUPAC Name: (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid
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Molecular Weight: 208.02 g/mol [2]
The structure of the molecule is depicted below, highlighting the key functional groups.
Caption: Chemical structure of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid.
Physicochemical Data
The physical and chemical properties of this compound are summarized in the table below. This data is critical for designing experimental setups, choosing appropriate solvents, and predicting reaction kinetics.
| Property | Value | Source |
| Physical State | White to off-white powder/solid | [1] |
| Molecular Weight | 208.02 g/mol | [2] |
| Purity | Typically ≥97% | [1] |
| Solubility | Soluble in most polar organic solvents such as DMSO, DMF, methanol, and THF. Poorly soluble in non-polar solvents like hexanes. | [3] |
| Storage | Store under inert atmosphere at 2-8°C. Sensitive to moisture. | [2] |
Note: The melting point is not consistently reported by commercial suppliers and may vary based on purity. It is advisable to determine it experimentally for the specific batch in use.
Spectroscopic Profile (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the structure and assessing the purity of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid. While a specific spectrum for this exact compound is not publicly available in the search results, a predicted spectrum based on its structure and data from analogous compounds is provided below for reference.
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.0 (s, 2H): The two protons on the boronic acid hydroxyl groups (-B(OH)₂). This peak is broad and can exchange with D₂O.
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δ 7.8 (d, J=8.0 Hz, 2H): Aromatic protons ortho to the boronic acid group.
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δ 7.3 (d, J=8.0 Hz, 2H): Aromatic protons meta to the boronic acid group.
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δ 4.1 (q, J=7.1 Hz, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).
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δ 3.6 (s, 2H): Methylene protons of the benzylic position (-Ar-CH₂-COOEt).
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δ 1.2 (t, J=7.1 Hz, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).
¹³C NMR (101 MHz, DMSO-d₆):
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δ 171.5: Carbonyl carbon of the ester (C=O).
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δ 142.0: Aromatic carbon attached to the benzylic methylene group.
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δ 134.5: Aromatic carbons ortho to the boronic acid group.
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δ 128.5: Aromatic carbons meta to the boronic acid group.
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δ ~130 (ipso-C): The aromatic carbon directly attached to the boron atom. This peak is often broad or not observed due to quadrupolar relaxation.
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δ 60.5: Methylene carbon of the ethyl ester (-OCH₂CH₃).
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δ 40.0: Methylene carbon of the benzylic position (-Ar-CH₂-).
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δ 14.0: Methyl carbon of the ethyl ester (-OCH₂CH₃).
Rationale for Spectroscopic Assignment: The chemical shifts are predicted based on standard values for substituted benzene rings, ethyl esters, and phenylboronic acids. The aromatic region shows a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. The ethyl ester group gives a classic quartet and triplet pattern. The benzylic CH₂ appears as a singlet. The boronic acid protons are typically broad and downfield.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid lies in its application as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for the formation of C-C bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[3][4]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The presence of a base is crucial for the transmetalation step, as it activates the boronic acid to form a more nucleophilic boronate species.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expert Insight: The choice of base is critical and substrate-dependent. For substrates with base-labile groups like the ethyl ester in our topic compound, milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) are often preferred over strong bases like sodium hydroxide to prevent ester hydrolysis.[6] The fluoride ions in KF can form a highly nucleophilic trifluoroborate species, facilitating transmetalation under mild conditions.
Validated Experimental Protocol: Suzuki Coupling
This protocol provides a reliable method for coupling (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid with an aryl bromide.
Objective: To synthesize Ethyl 2-(4'-methyl-[1,1'-biphenyl]-4-yl)acetate.
Reaction Scheme: (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid + 4-Bromotoluene → Ethyl 2-(4'-methyl-[1,1'-biphenyl]-4-yl)acetate
Materials:
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(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid (1.0 eq)
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4-Bromotoluene (1.1 eq)
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Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
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Triphenylphosphine (PPh₃) (0.04 eq) or a more advanced ligand like SPhos.
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Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
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Toluene (Solvent)
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Water (Co-solvent)
Procedure:
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Catalyst Pre-formation (Optional but Recommended): In a reaction vessel under an inert atmosphere (Nitrogen or Argon), dissolve Pd(OAc)₂ and the phosphine ligand in a small amount of degassed toluene. Stir for 15-20 minutes. This step allows for the in-situ formation of the active Pd(0) catalyst. The choice of ligand is crucial; bulky, electron-rich phosphines often accelerate the oxidative addition and reductive elimination steps.[6]
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Reagent Addition: To the reaction vessel, add (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, 4-bromotoluene, and anhydrous potassium carbonate.
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Solvent Addition: Add the main volume of degassed toluene and degassed water to create a biphasic system (e.g., a 4:1 ratio of toluene to water). The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
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Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Dilute with ethyl acetate and water.
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Separate the organic layer. Wash it sequentially with water and brine. The brine wash helps to remove residual water from the organic phase.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). .
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Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification and Validation:
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Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
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Combine the pure fractions and remove the solvent.
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Obtain the ¹H NMR and Mass Spectrum of the final product to confirm its identity and purity, ensuring it matches the expected structure of Ethyl 2-(4'-methyl-[1,1'-biphenyl]-4-yl)acetate.
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Synthesis and Purification
While typically purchased from commercial suppliers, understanding the synthesis of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid provides valuable insight into potential impurities and handling challenges.
Common Synthetic Route
The most common laboratory synthesis involves a Grignard reaction followed by borylation and hydrolysis.[7]
Caption: A typical synthetic workflow for phenylboronic acids.
Causality in Synthesis:
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Grignard Formation: Magnesium metal reacts with the aryl bromide in an anhydrous ether solvent like THF to form the highly reactive organomagnesium halide. Strict exclusion of water is paramount as the Grignard reagent is a strong base and will be quenched by any protic source.
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Borylation: The Grignard reagent is added to a trialkyl borate (e.g., trimethyl borate) at low temperatures (-78 °C). This low temperature is critical to prevent over-addition of the Grignard reagent to the newly formed boronate ester.
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Hydrolysis: The resulting boronate ester is hydrolyzed with aqueous acid to yield the final boronic acid product.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity and reactivity of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid.
Safety Precautions
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Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
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Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[9] Work in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[10]
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First Aid:
Storage and Stability
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Dehydration/Anhydride Formation: Boronic acids have a tendency to undergo reversible dehydration to form boroxines (trimeric anhydrides). While this does not always inhibit reactivity, it can complicate stoichiometry. Storing the compound in a desiccator or under an inert atmosphere minimizes this process.
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Storage Conditions: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[2] It is hygroscopic and should be protected from moisture.
References
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National Institutes of Health (PMC). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]
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ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry. [Link]
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Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
s d fine-chem limited. phenyl boronic acid. [Link]
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PubChem. (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. [Link]
-
ResearchGate. Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),.... [Link]
-
Wiley-VCH. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
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Wikipedia. Phenylboronic acid. [Link]
- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
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Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
Sources
- 1. (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, CasNo.92243-74-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. 92243-74-8|(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
